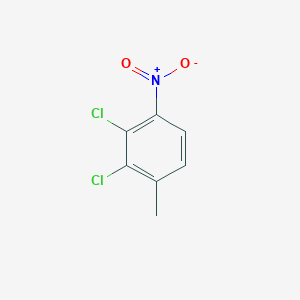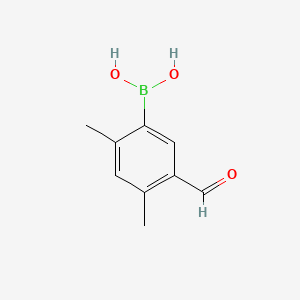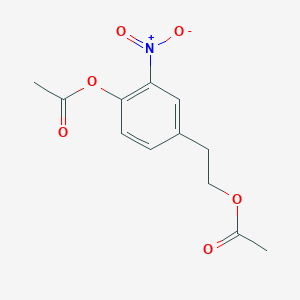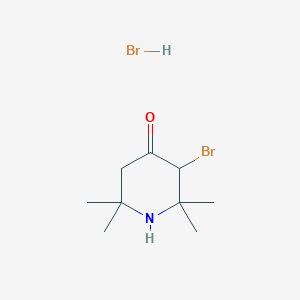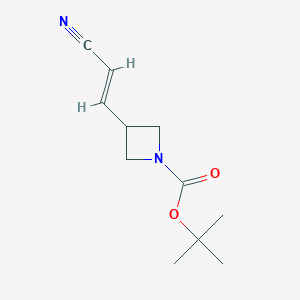
tert-Butyl (E)-3-(2-cyanovinyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE typically involves the cyclization of N-alkenylamides using tert-butyl hypoiodite as a reagent . This method allows for the formation of the azetidine ring under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been reported for the synthesis of tert-butyl esters from benzyl cyanides .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide as an oxidizing agent.
Reduction: Employing reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, copper(I) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (t-BuOK).
Major Products Formed
The major products formed from these reactions include various substituted azetidines, aziridines, and other nitrogen-containing heterocycles.
Aplicaciones Científicas De Investigación
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
Uniqueness
TERT-BUTYL 3-[(1E)-2-CYANOETH-1-EN-1-YL]AZETIDINE-1-CARBOXYLATE is unique due to its specific cyanoethenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
tert-butyl 3-[(E)-2-cyanoethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h4-5,9H,7-8H2,1-3H3/b5-4+ |
Clave InChI |
KSAUGJMBBSCGQS-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(C1)/C=C/C#N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


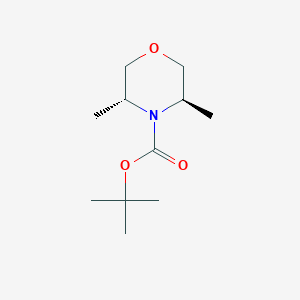
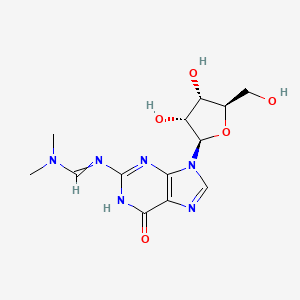

![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
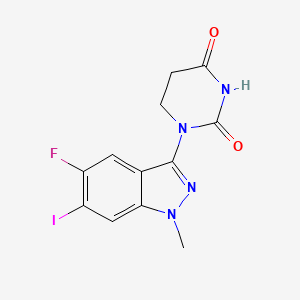

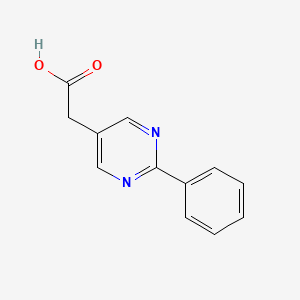
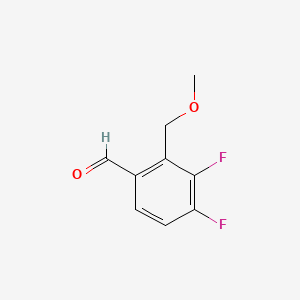
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
